Summary of Application: Sonolisib has been used in trials studying the treatment of prostate cancer . It has shown encouraging preclinical activity and is currently undergoing clinical development .
Summary of Application: Sonolisib has been used in trials studying the treatment of glioblastoma . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of melanoma . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of head and neck squamous cell cancer . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of non-small cell lung cancer (NSCLC) . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of colorectal cancer . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of advanced solid tumors . It has shown encouraging preclinical activity .
Summary of Application: Sonolisib has been used in trials studying the treatment of advanced BRAF-mutant cancers . It has shown encouraging preclinical activity .
Results or Outcomes: BRAF variants were reported resistant mechanisms to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in EGFR-mutant non-small cell lung cancer (NSCLC) . Efficacy of subsequent TKI without targeting both EGFR and BRAF was inferior to chemotherapy. EGFR-BRAF co-inhibition showed improved efficacy .
Sonolisib, also known as PX-866, is a synthetic organic compound classified as a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway. Its molecular formula is C29H35NO8, with a molecular weight of approximately 525.59 g/mol. Sonolisib specifically inhibits the alpha, gamma, and delta isoforms of PI3K, which are crucial in various cellular processes including growth, survival, and metabolism. By irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K, Sonolisib disrupts the signaling cascade initiated by receptor tyrosine kinases, leading to decreased levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent inhibition of downstream signaling pathways such as Akt and mTOR .
Sonolisib's primary mechanism of action involves inhibiting PI3K, a signaling pathway promoting cell growth and survival. Normally, PI3K activates other proteins involved in cell proliferation. Sonolisib binds to PI3K, preventing its activation and downstream signaling, ultimately leading to cancer cell death [, ].
Sonolisib exhibits significant biological activity against various cancer types by inhibiting tumor cell growth and promoting apoptosis. It has shown effectiveness in preclinical studies against glioblastoma multiforme and castration-resistant prostate cancer. In vitro and in vivo studies demonstrate that Sonolisib leads to decreased activation of critical signaling proteins such as Akt and S6, which are essential for tumor cell survival and proliferation . Clinical trials have indicated that Sonolisib is well tolerated, although common side effects include gastrointestinal disturbances such as diarrhea and nausea .
The synthesis of Sonolisib involves multiple steps typical for complex organic compounds. A general synthetic pathway includes:
The detailed synthetic route is proprietary but follows standard organic synthesis methodologies involving protecting group strategies and selective functionalization .
Sonolisib is primarily investigated for its potential applications in oncology. It has been explored in clinical trials for:
Its unique mechanism as a covalent inhibitor makes it a candidate for combination therapies with other anticancer agents .
Research on Sonolisib has highlighted its interactions with various cellular pathways:
Sonolisib shares structural and functional similarities with several other compounds targeting the PI3K pathway. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Buparlisib | Inhibits all Class I PI3K isoforms | Selective for specific mutations in PIK3CA |
Idelalisib | Selective inhibitor of PI3Kδ | Primarily used in hematological malignancies |
Wortmannin | Non-selective PI3K inhibitor | Natural product with broader targets |
Copanlisib | Dual PI3K/AKT inhibitor | Approved for certain lymphomas |
Sonolisib's unique feature lies in its irreversible binding mechanism, providing prolonged inhibition compared to reversible inhibitors like Idelalisib or Buparlisib. This characteristic may enhance its efficacy in treating resistant tumors .
Irritant